4-Methacrylamidosalicylic acid

Übersicht

Beschreibung

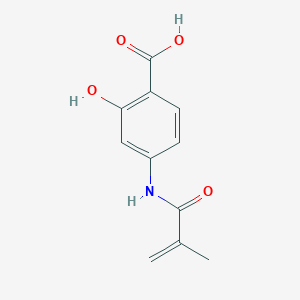

4-Methacrylamidosalicylic acid is an organic compound with the chemical formula C11H11NO4. It is a white or almost white solid with certain solubility in water and the ability to form intramolecular and intermolecular hydrogen bonds. This compound is known for its stability and has significant applications in the fields of medicine and cosmetics .

Vorbereitungsmethoden

The preparation of 4-Methacrylamidosalicylic acid typically involves the reaction of 4-methacrylamide and salicylic acid. The specific reaction conditions and methods can vary depending on laboratory conditions and requirements . One common method involves radical (co)polymerization in solutions such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of azobisisobutyronitrile (AIBN) as an initiator at 65°C for 24 hours. The resulting polymers are isolated by dialysis against water followed by freeze drying .

Analyse Chemischer Reaktionen

4-Methacrylamidosalicylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

4-MASA has been studied for its role in drug delivery, particularly in the development of hydrogels and polymeric systems. These systems leverage the properties of 4-MASA to enhance the release profiles of drugs, especially those used in dermatology.

Hydrogel Formulations

Research indicates that hydrogels incorporating 4-MASA can provide controlled drug release, improving therapeutic efficacy. For instance, studies have demonstrated that bio-hybrid hydrogels containing 4-MASA can facilitate the sustained release of salicylic acid, enhancing its antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Release Profiles of Salicylic Acid from Hydrogels

| System Type | Release Rate | Duration | Remarks |

|---|---|---|---|

| Thermosensitive Hydrogel | Gradual | Up to 144 hours | Effective for sustained drug delivery |

| pH-Sensitive Nanocarrier | Controlled | Varies | Enhanced stability at physiological pH |

Biomedical Engineering

In biomedical applications, 4-MASA is being explored for its potential to create advanced materials for tissue engineering and regenerative medicine.

Tissue Engineering Scaffolds

The incorporation of 4-MASA into polymeric scaffolds has shown promise in promoting cell adhesion and proliferation. These scaffolds can be designed to mimic the extracellular matrix, providing a conducive environment for tissue regeneration .

Case Study: Polymeric Scaffolds

A study demonstrated that scaffolds made with 4-MASA exhibited improved mechanical properties and biocompatibility, making them suitable for applications in skin regeneration .

Dermatological Applications

4-MASA's structural similarity to salicylic acid allows it to retain some of the beneficial properties associated with salicylic acid, particularly in treating skin disorders.

Acne Treatment

Due to its keratolytic properties, 4-MASA can be utilized in formulations aimed at treating acne vulgaris. Its ability to penetrate the skin and promote exfoliation makes it a valuable component in topical treatments .

Table 2: Efficacy of 4-MASA in Dermatological Treatments

| Condition | Concentration | Efficacy |

|---|---|---|

| Acne | 2-5% | High |

| Psoriasis | 5-10% | Moderate |

| Seborrheic Dermatitis | 1-3% | Variable |

Peeling Agents

4-MASA can be formulated as a peeling agent, similar to salicylic acid but with enhanced stability and lower irritation potential. This makes it suitable for various skin types, including sensitive skin .

Wirkmechanismus

The mechanism of action of 4-Methacrylamidosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, its polymeric derivatives form luminescent complexes with europium and terbium ions, which are used for biovisualization of cells, viruses, tissues, and biological processes . The compound’s ability to form hydrogen bonds and its stability contribute to its effectiveness in various applications.

Vergleich Mit ähnlichen Verbindungen

4-Methacrylamidosalicylic acid can be compared with other similar compounds such as:

4-Aminosalicylic acid: An antituberculosis drug that forms luminescent complexes with europium and terbium ions.

Methacrylic acid: An organic compound used in the production of polymers and coatings.

Salicylic acid: Known for its use in skin care products and anti-inflammatory drugs.

The uniqueness of this compound lies in its ability to form stable hydrogen bonds and its wide range of applications in various fields, from medicine to industry.

Biologische Aktivität

4-Methacrylamidosalicylic acid (4-MASA) is a derivative of salicylic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores the biological activity of 4-MASA, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

4-MASA is characterized by the presence of a methacrylamido group attached to the salicylic acid backbone. This modification enhances its solubility and reactivity, making it suitable for various applications, including drug delivery systems and polymeric materials.

The biological activity of 4-MASA can be attributed to several mechanisms:

- Anti-inflammatory Activity : Similar to salicylic acid, 4-MASA exhibits anti-inflammatory properties by modulating cyclooxygenase (COX) enzymes. It may inhibit COX-1 and COX-2, leading to decreased production of pro-inflammatory prostaglandins.

- Antimicrobial Properties : Research indicates that 4-MASA possesses antimicrobial activity against various pathogens. This is particularly relevant in the context of wound healing and skin disorders.

- Wound Healing : The compound has been shown to promote wound healing by enhancing cell proliferation and migration, likely through its effects on growth factors and cytokines involved in tissue repair.

In Vitro Studies

Several studies have investigated the biological effects of 4-MASA in vitro:

- Cell Proliferation : In human keratinocyte cell lines, 4-MASA has been shown to stimulate cell proliferation and migration, which are critical processes in wound healing. The compound activates pathways associated with cell growth and survival.

- Antimicrobial Tests : In a study evaluating antimicrobial activity, 4-MASA demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as a topical agent for treating skin infections .

In Vivo Studies

In vivo studies further elucidate the therapeutic potential of 4-MASA:

- Wound Healing Models : Animal models have shown that topical application of 4-MASA accelerates wound closure compared to controls. Histological analyses revealed increased collagen deposition and angiogenesis in treated wounds .

- Dermatological Applications : Clinical evaluations suggest that formulations containing 4-MASA effectively reduce symptoms in patients with chronic skin conditions such as psoriasis and eczema .

Case Studies

- Case Study on Wound Healing :

- Case Study on Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-hydroxy-4-(2-methylprop-2-enoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-8(11(15)16)9(13)5-7/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLCVRHQTJPCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501208 | |

| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50512-48-6 | |

| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.